

# Sodium Methyl Carbonate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Sodium methyl carbonate

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## Abstract

**Sodium methyl carbonate** (SMC), a stable and versatile C1 synthon, has garnered significant attention in synthetic chemistry. This technical guide provides an in-depth overview of its identification, synthesis, and characteristic reactivity. Detailed experimental protocols for its preparation and analysis are presented, alongside a discussion of its application in the selective synthesis of carboxylic acids and ketones. This document aims to serve as a comprehensive resource for researchers leveraging **sodium methyl carbonate** in their synthetic endeavors.

## Identification and Properties

**Sodium methyl carbonate** is an organic salt that serves as a solid, manageable alternative to gaseous carbon dioxide in various chemical transformations.<sup>[1]</sup>

## Chemical Abstract Service (CAS) Number

The unequivocally assigned identifier for **sodium methyl carbonate** is:

- CAS Number: 6482-39-9

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **sodium methyl carbonate** is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_2H_3NaO_3$	[1]
Molecular Weight	98.03 g/mol	[1]
Appearance	White to off-white powder/solid	[2]
Solubility	Soluble in water	
Stability	Stable under normal conditions, but can decompose upon heating or exposure to moisture	

## Spectroscopic Data for Identification

Spectroscopic methods are essential for the unambiguous identification and purity assessment of **sodium methyl carbonate**. Key spectral data are summarized in the following table.

Spectroscopic Method	Feature	Characteristic Signal	Reference(s)
Infrared (IR) Spectroscopy	CO <sub>2</sub> Stretching Vibration	~1615 cm <sup>-1</sup>	[1]
<sup>13</sup> C Nuclear Magnetic Resonance (NMR)	Carbonate Carbon (O-CO <sub>2</sub> <sup>-</sup> )	156-162 ppm	[1]
<sup>1</sup> H Nuclear Magnetic Resonance (NMR)	Methyl Protons (CH <sub>3</sub> ) in DMSO-d <sub>6</sub>	~3.32 ppm	[1]

The <sup>1</sup>H NMR spectrum is particularly useful for distinguishing **sodium methyl carbonate** from potential impurities like sodium methoxide or residual methanol, which exhibit a chemical shift at approximately 3.17 ppm in DMSO-d<sub>6</sub>. [1] The <sup>13</sup>C NMR signal for the carbonate carbon is

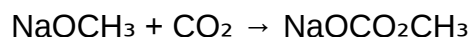
diagnostic and consistent with related inorganic salts such as sodium bicarbonate (~161.1 ppm) and sodium carbonate (~168.9 ppm).<sup>[1]</sup>

## Experimental Protocols

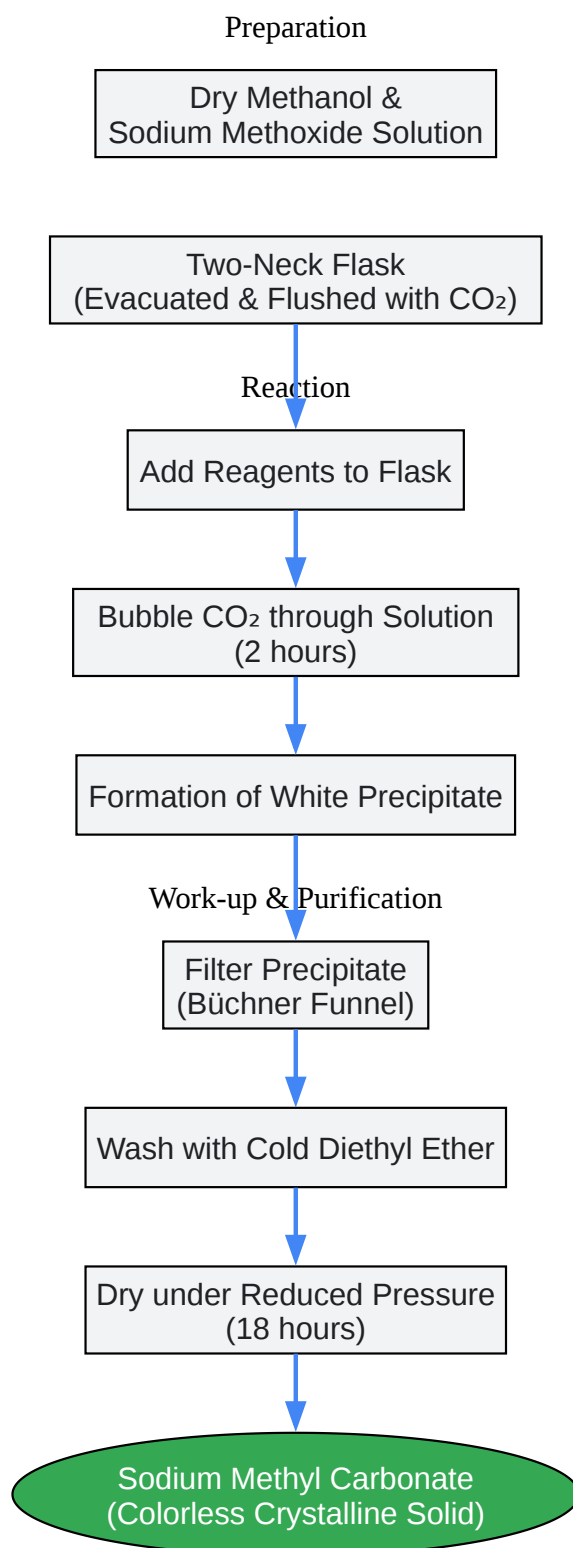
### Synthesis of Sodium Methyl Carbonate

The most common laboratory-scale synthesis involves the direct carbonation of sodium methoxide.<sup>[1]</sup>

Reaction:



Experimental Workflow for Synthesis:



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Caption: Workflow for the synthesis of **sodium methyl carbonate**.

## Detailed Protocol:

- Preparation: A 250 mL two-neck pear-shaped flask equipped with a septum and a Schlenk tap is evacuated and flushed with carbon dioxide three times.[3]
- Addition of Reagents: Dry methanol (50 mL) and a 5.4 M solution of sodium methoxide in methanol (5.6 mL, 30.2 mmol) are added via syringe.[3]
- Reaction: The septum is replaced with a glass gas inlet tube under a counterflow of CO<sub>2</sub>, and CO<sub>2</sub> is bubbled through the solution for 2 hours. A white precipitate will form during this time.[3]
- Isolation: The precipitate is filtered using a Büchner funnel and the filter cake is washed with cold diethyl ether (50 mL).[3]
- Drying: The collected solid is transferred to a Schlenk tube and dried under reduced pressure at room temperature for 18 hours to yield **sodium methyl carbonate** as a colorless crystalline solid.[3]

## Analytical Characterization Protocols

## Sample Preparation:

- Dissolve 5-25 mg of the synthesized **sodium methyl carbonate** in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the sample is free of any solid particles to avoid poor spectral resolution.

## Instrument Parameters (General):

- <sup>1</sup>H NMR: Acquire the spectrum using a standard proton experiment. The chemical shift should be referenced to the residual solvent peak of DMSO-d<sub>5</sub> at 2.50 ppm.
- <sup>13</sup>C NMR: Acquire the spectrum using a standard carbon experiment with proton decoupling. The chemical shift should be referenced to the solvent peak of DMSO-d<sub>6</sub> at 39.52 ppm.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the dry **sodium methyl carbonate** powder directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum.
- The spectrum should be recorded in the range of 4000-400  $\text{cm}^{-1}$ .

Reference spectra for comparison are available in public databases such as SpectraBase.[\[1\]](#)[\[4\]](#)

This method quantifies the carbonate content of the synthesized **sodium methyl carbonate**.

Procedure:

- Accurately weigh a sample of the synthesized **sodium methyl carbonate**.
- Dissolve the sample in a known volume of distilled water.
- Add a few drops of methyl orange indicator.
- Titrate the solution with a standardized solution of a strong acid (e.g., hydrochloric acid) until the endpoint is reached, indicated by a color change from yellow to pale red.[\[5\]](#)[\[6\]](#)
- The purity can be calculated based on the stoichiometry of the neutralization reaction.

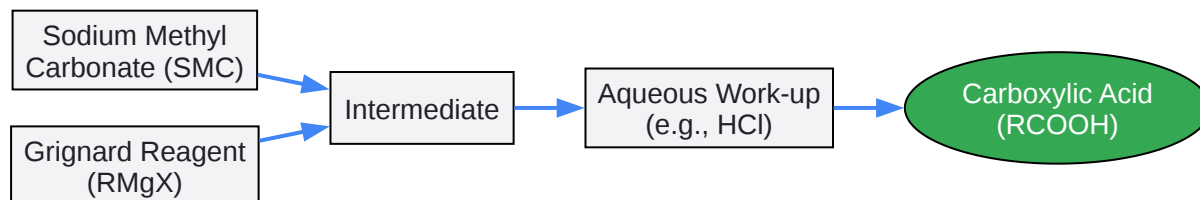
## Reactivity and Applications in Synthesis

A key feature of **sodium methyl carbonate** is its differential reactivity towards organometallic reagents, which allows for the selective synthesis of either carboxylic acids or ketones.[\[1\]](#)[\[7\]](#)

## Synthesis of Carboxylic Acids with Grignard Reagents

**Sodium methyl carbonate** reacts with Grignard reagents (RMgX) to selectively produce carboxylic acids.[7]

Reaction Pathway for Carboxylic Acid Synthesis:



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Caption: Reaction of SMC with Grignard reagents.

Experimental Protocol (Mechanochemical Approach):

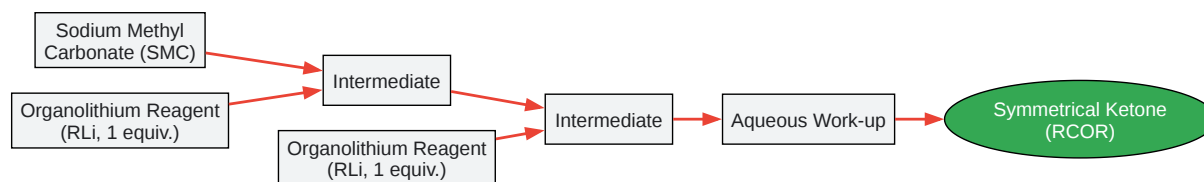
A one-pot, three-step mechanochemical protocol has been developed for the synthesis of carboxylic acids from organobromides.[8][9]

- Grignard Reagent Formation: Magnesium (2.5 equiv.) and lithium hydroxide (1.1 equiv.) are milled in a zirconium dioxide milling vessel. The organobromide (1.0 equiv.) and 2-methyltetrahydrofuran (2.0 equiv.) are then added, and milling is continued.[9]
- Carboxylation: **Sodium methyl carbonate** (1.5 equiv.) is added to the milling vessel.[9]
- Work-up: The reaction mixture is quenched with dilute hydrochloric acid, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).[10] The crude product is then purified by column chromatography.[9]

## Synthesis of Symmetrical Ketones with Organolithium Reagents

In contrast to its reaction with Grignard reagents, **sodium methyl carbonate** reacts with organolithium reagents (RLi) to yield symmetrical ketones.[7]

Reaction Pathway for Symmetrical Ketone Synthesis:



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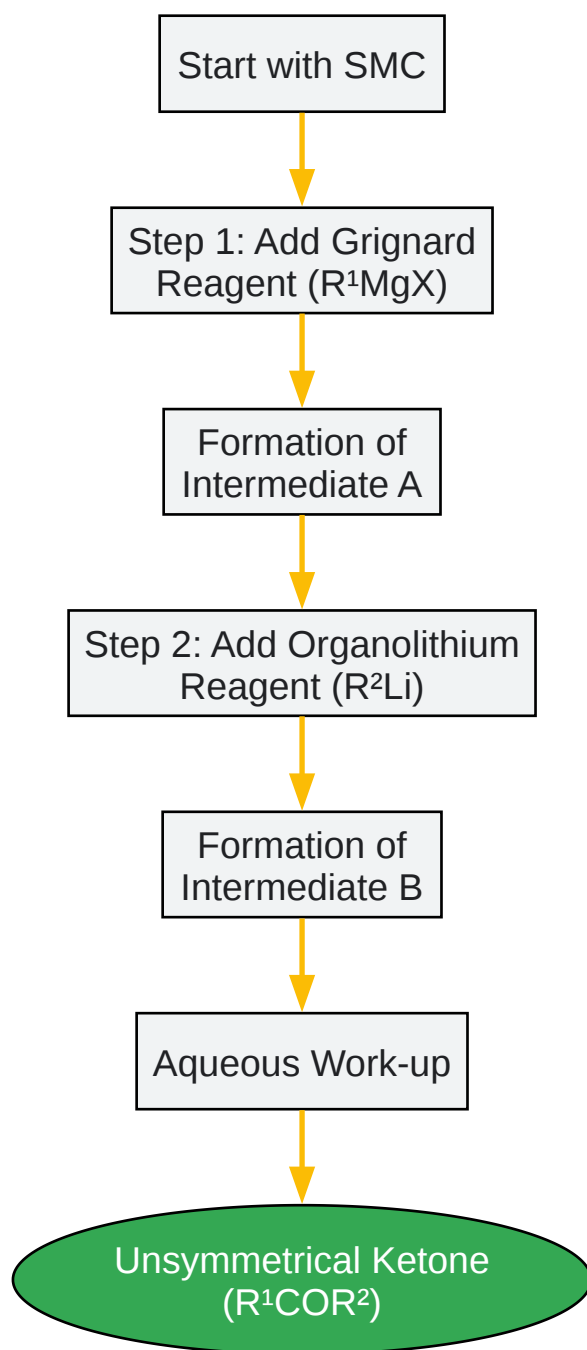
Caption: Reaction of SMC with organolithium reagents.

## One-Pot Synthesis of Unsymmetrical Ketones

The orthogonal reactivity of **sodium methyl carbonate** with Grignard and organolithium reagents enables a one-pot synthesis of unsymmetrical ketones.<sup>[1][7]</sup> This is achieved by the sequential addition of a Grignard reagent followed by an organolithium reagent to the same reaction vessel containing **sodium methyl carbonate**.<sup>[1]</sup>

Logical Flow for Unsymmetrical Ketone Synthesis:





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Caption: One-pot synthesis of unsymmetrical ketones.

This sequential approach has been successfully applied to the synthesis of various benzophenone and acetophenone derivatives.<sup>[1]</sup> The attenuated electrophilicity of SMC compared to CO<sub>2</sub> is a key advantage, allowing these reactions to proceed at room temperature and often simplifying purification.<sup>[1][7]</sup>

## Conclusion

**Sodium methyl carbonate** is a valuable and highly versatile reagent in modern organic synthesis. Its stability, ease of handling, and predictable, differential reactivity with common organometallic reagents make it an excellent choice for the selective synthesis of carboxylic acids and ketones. The experimental protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and application of this important C1 synthon. Further exploration of its reactivity is likely to uncover even broader applications in the development of novel synthetic methodologies.

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